

The (4-Azepan-1-ylcyclohexyl)amine Scaffold: Technical Guide to Design & Application

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Compound of Interest

Compound Name:	<i>(4-Azepan-1-ylcyclohexyl)amine dihydrochloride</i>
CAS No.:	2206243-16-3
Cat. No.:	B1478194

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Executive Summary

The (4-Azepan-1-ylcyclohexyl)amine core (and its stabilized dihydrochloride salt form) represents a "privileged scaffold" in modern medicinal chemistry. It is characterized by a semi-rigid cyclohexane spacer separating a bulky, hydrophobic azepane ring from a primary amine functional handle.

This architecture is extensively utilized in the discovery of ligands for Sigma Receptors (and

), Chemokine Receptors (CCR5/CCR2), and Nociceptin Receptors (NOP). The scaffold's value lies in its ability to orient the basic nitrogen of the azepane ring—a critical pharmacophore element—at a precise distance from the primary amine, which serves as the attachment point for aromatic "head groups" (amides, ureas, or sulfonamides).

This guide details the chemical architecture, synthesis, stereochemical isolation, and pharmacological utility of this derivative, designed for researchers optimizing GPCR and ion

channel modulators.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of three distinct domains:

- **The Hydrophobic Tail (Azepane):** A seven-membered saturated nitrogen heterocycle. Unlike the more common piperidine (6-membered), the azepane ring introduces unique conformational flexibility and increased hydrophobicity, often improving affinity for the hydrophobic pockets of Sigma-1 receptors.
- **The Linker (Cyclohexane):** A 1,4-disubstituted cyclohexane ring. This provides a semi-rigid scaffold that reduces the entropic cost of binding compared to linear alkyl chains.
- **The Polar Anchor (Primary Amine):** The site of derivatization. In the dihydrochloride form ($\cdot 2\text{HCl}$), both the tertiary azepane nitrogen and the primary amine are protonated, rendering the compound a water-soluble solid suitable for aqueous coupling reactions.

Critical Stereochemistry: Cis vs. Trans

The 1,4-substitution pattern on the cyclohexane ring creates two geometric isomers: Cis and Trans.

- **Trans-isomer:** Substituents are in the diequatorial conformation (thermodynamically favored). This extends the molecule linearly.
- **Cis-isomer:** One substituent is axial and one is equatorial. This creates a "bent" conformation.

Impact on Pharmacology: In Sigma receptor ligand design, the stereochemistry is often the determinant of selectivity.^[1] For many

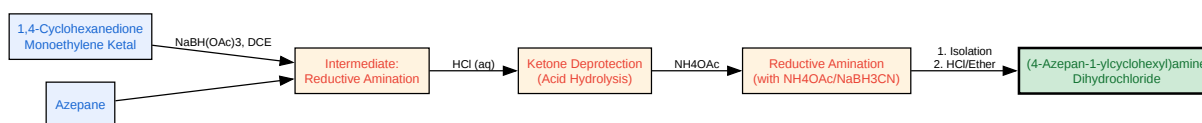
ligands, the cis-configuration allows the azepane nitrogen to interact with the aspartate residue in the binding pocket while the "head group" engages secondary hydrophobic regions.

Researchers must characterize the isomeric ratio of their starting material, as commercial supplies may vary between pure isomers and mixtures.

Synthesis & Production Protocols

The synthesis typically proceeds via reductive amination of a protected ketone. Below is a standardized workflow for generating the dihydrochloride salt.

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic pathway for the production of **(4-Azepan-1-ylcyclohexyl)amine dihydrochloride**.

Detailed Protocol: Reductive Amination

Objective: Synthesis of the 4-(azepan-1-yl)cyclohexan-1-one intermediate.

- Reagents: 1,4-Cyclohexanedione monoethylene ketal (1.0 eq), Azepane (1.1 eq), Sodium triacetoxaborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), Dichloroethane (DCE).
- Procedure:
 - Dissolve ketal and azepane in DCE under atmosphere.
 - Add acetic acid and stir for 30 min to form the iminium ion.
 - Cool to 0°C and add STAB portion-wise.
 - Stir at room temperature (RT) for 16h.

- Quench: Add saturated

 . Extract with DCM.
- Deprotection: Treat the crude ketal with 2N HCl in THF/Water at 60°C for 4h to unveil the ketone.

Protocol: Formation of the Amine Dihydrochloride

Objective: Conversion of the ketone to the primary amine salt.

- Reagents: 4-(azepan-1-yl)cyclohexan-1-one, Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.
- Procedure:
 - Dissolve the ketone and ammonium acetate in dry methanol. Stir for 2h.
 - Add

 slowly. Stir for 24h.
 - Workup: Basify with NaOH to pH > 12. Extract with DCM.
 - Salt Formation: Dissolve the free base oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
 - Filtration: Collect the white precipitate ((4-Azepan-1-yl)cyclohexyl)amine

 2HCl) by filtration under Argon (hygroscopic).

Pharmacological Applications[2][3][4][5][6][7] Sigma-1 Receptor (R) Ligands

The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated Membrane (MAM). It modulates calcium signaling and cell survival.

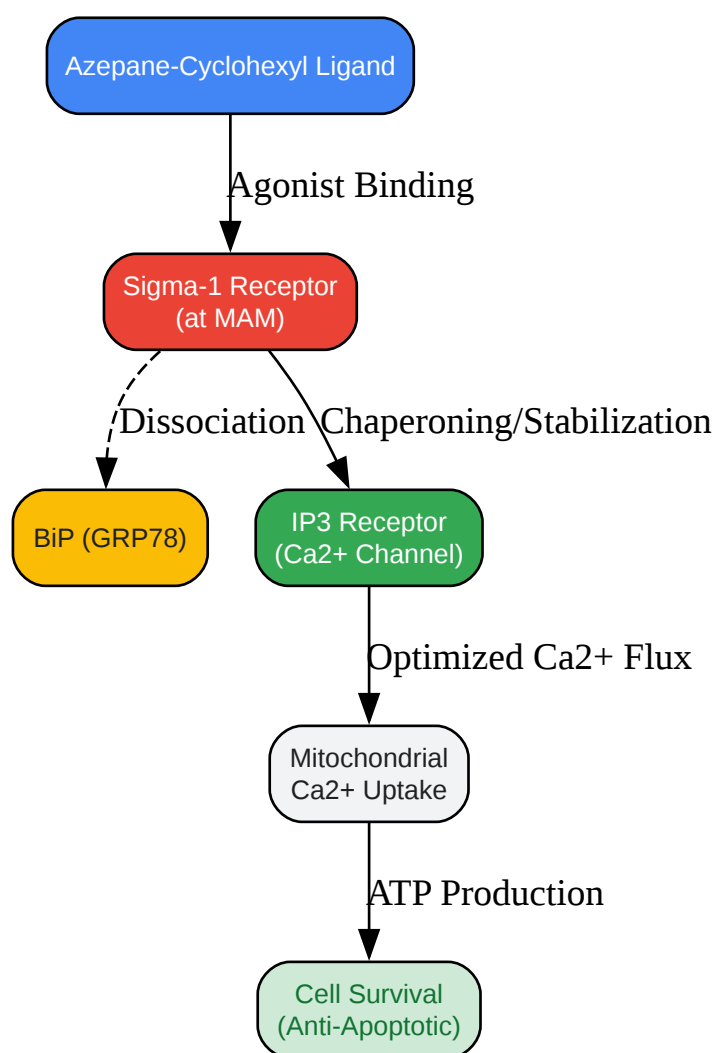
- Mechanism: The basic nitrogen of the azepane ring mimics the positive charge of endogenous ligands (like sphingosine), forming an electrostatic interaction with Asp126 in

the

R binding pocket.

- Application: Neuroprotective agents for Alzheimer's, ALS, and neuropathic pain.
- Design Strategy: The primary amine is coupled to bulky aromatic acids (e.g., biphenyl-4-carboxylic acid) to occupy the hydrophobic "primary sub-pocket."

Sigma-1 Signaling Pathway (DOT Diagram)



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Figure 2: Mechanism of action for Sigma-1 receptor agonists derived from the azepane-cyclohexyl scaffold.

CCR5 and CCR2 Chemokine Antagonists

This scaffold is structurally homologous to the core of Vicriviroc and Cenicriviroc.

- Role: The 4-aminocyclohexyl core serves as a rigid spacer that positions the basic azepane (mimicking the tropane or piperidine of other antagonists) to interact with the acidic residues (Glu283) in the transmembrane bundle of the chemokine receptor.

Comparative Data: Azepane vs. Piperidine

The choice between an azepane (7-membered) and piperidine (6-membered) ring significantly alters physicochemical properties.

Feature	Azepane Derivative	Piperidine Derivative	Impact on Drug Design
LogP (Lipophilicity)	Higher (+0.5 approx)	Lower	Azepane improves CNS penetration but decreases water solubility.
Conformational Entropy	High (Flexible)	Low (Chair form)	Azepane can "mold" into cryptic pockets; Piperidine is rigid.
pKa (Basicity)	~10.5	~10.8	Both are highly basic; require salt formation for storage.
Sigma-1 Affinity	High (often < 10 nM)	Moderate	The bulkier azepane often fills the hydrophobic pocket better.

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Sources

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